![molecular formula C7H10O B080641 Bicyclo[2.2.1]hept-5-en-2-ol CAS No. 13080-90-5](/img/structure/B80641.png)
Bicyclo[2.2.1]hept-5-en-2-ol
Description
Data Table: Selected Research Findings on this compound Applications
Research Focus | Key Findings | Reference |
---|---|---|
Synthetic Methods | Microwave-assisted Diels-Alder yields endo/exo isomer mixtures (37:63 ratio), high purity | |
Polymerization | Polymers exhibit improved thermal stability and mechanical strength compared to controls | |
Enzyme Ligand Studies | Acetylated derivatives enhance binding affinity to enzymes, aiding mechanistic insights | |
Industrial Coatings | Derivatives improve adhesion and solvent resistance in coatings |
This focused overview underscores this compound’s role as a chemically versatile and scientifically important compound, sustaining active research interest across synthetic organic chemistry, materials science, and biochemical applications.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOSBHNWXFSHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871953 | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-90-5, 2890-98-4, 694-97-3 | |
Record name | 5-Norbornen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13080-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)hept-5-en-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110578 | |
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Record name | endo-2-Norbornenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]hept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.701 | |
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Preparation Methods
Microwave-Assisted Diels-Alder Synthesis
Recent advancements have introduced microwave irradiation to enhance reaction efficiency. Sarotti and Pisan demonstrated that microwave-assisted Diels-Alder reactions between cyclopentadiene and acrylates achieve completion within minutes, yielding a 37:63 ratio of endo to exo isomers. This method significantly reduces reaction times while maintaining high purity, as confirmed by NMR analysis.
Advantages:
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Reduced Reaction Time: 10–15 minutes vs. several hours for thermal methods.
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Improved Isomer Control: Adjusting microwave parameters can modulate endo/exo selectivity.
Hydroboration-Oxidation Method
Hydroboration-oxidation provides a robust pathway to introduce the hydroxyl group regioselectively. This two-step process involves the addition of borane (BH₃) to norbornene, followed by oxidation with hydrogen peroxide (H₂O₂) in basic conditions.
Reaction Mechanism and Conditions
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Hydroboration: Norbornene reacts with BH₃·THF at 0°C to form an organoborane intermediate. The anti-Markovnikov addition ensures the boron atom attaches to the less substituted carbon of the double bond.
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Oxidation: The intermediate is treated with H₂O₂ and NaOH, replacing the boron group with a hydroxyl moiety. This step proceeds via a concerted mechanism, preserving the stereochemistry of the norbornene framework.
Typical Yields: 75–85% after purification.
Stereochemical Outcomes
The hydroboration-oxidation sequence predominantly yields the exo isomer due to steric hindrance during borane addition. However, modifying reaction conditions (e.g., solvent polarity, temperature) can shift selectivity toward the endo form.
Industrial Production Techniques
Scalable synthesis of this compound demands cost-effective and efficient protocols. Industrial methods often integrate continuous-flow systems and advanced catalysis to optimize throughput.
Continuous-Flow Reactors
Continuous-flow technology enhances heat and mass transfer, critical for exothermic reactions like the Diels-Alder cycloaddition. A representative setup involves:
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Reactor Type: Microfluidic tubular reactor
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Residence Time: 2–5 minutes
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Output: 90–95% conversion efficiency.
Catalytic Hydrogenation
Post-synthetic hydrogenation of norbornene derivatives using palladium on carbon (Pd/C) under 1–3 atm H₂ pressure ensures complete saturation of double bonds, yielding bicyclo[2.2.1]heptan-2-ol as a byproduct.
Stereochemical Considerations
The endo/exo ratio of this compound profoundly impacts its reactivity and downstream applications.
Thermodynamic vs. Kinetic Control
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Endo Preference: Diels-Alder reactions under thermal conditions favor the endo isomer due to secondary orbital interactions.
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Exo Dominance: Hydroboration-oxidation typically yields the exo isomer, driven by steric effects during borane addition.
Analytical Validation
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NMR Spectroscopy: Coupling constants (J) and nuclear Overhauser effect (NOE) correlations distinguish endo (J = 4–5 Hz) and exo (J = 2–3 Hz) isomers.
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Chiral HPLC: Resolves enantiomers when chiral catalysts or starting materials are employed.
Comparative Analysis of Methods
Method | Yield | Endo/Exo Ratio | Reaction Time | Scalability |
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Traditional Diels-Alder | 70–80% | 60:40 | 6–12 hours | Moderate |
Microwave Diels-Alder | 85–90% | 37:63 | 10–15 minutes | High |
Hydroboration-Oxidation | 75–85% | 20:80 | 2–4 hours | High |
Recent Advances and Innovations
Enzymatic Oxidation
Emerging studies explore lipase-catalyzed oxidation of norbornene derivatives, offering enantioselective synthesis under mild conditions. Preliminary results indicate 90% enantiomeric excess (ee) for the (1R,2S,4R)-configured product.
Photocatalytic Methods
Visible-light-mediated [2+2] cycloadditions enable rapid functionalization of the norbornene skeleton, though hydroxylation steps remain under development.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Norbornanone or norbornanal.
Reduction: Bicyclo[2.2.1]heptan-2-ol.
Substitution: Bicyclo[2.2.1]hept-5-en-2-yl halides.
Scientific Research Applications
Chemical Applications
1. Synthesis of Advanced Materials
Bicyclo[2.2.1]hept-5-en-2-ol serves as a crucial building block in organic synthesis, particularly in the creation of complex molecules and polymers. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.
Application | Description |
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Polymerization | Used as a monomer in free radical polymerization to create high-performance polymers with unique mechanical properties. |
Functionalization | The hydroxyl group can be modified to introduce various functional groups, enhancing the compound's reactivity and utility in further synthesis. |
Case Study: Polymer Development
Research has demonstrated that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in coatings and adhesives.
Biological Applications
1. Enzyme Mechanisms and Biochemical Assays
Derivatives of this compound are employed in studying enzyme mechanisms and serve as ligands in biochemical assays.
Application | Description |
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Ligands | Used to create specific ligands that interact with target enzymes, facilitating the study of enzymatic activity and inhibition. |
Biocompatible Materials | Investigated for use in developing hydrogels and scaffolds for tissue engineering due to their favorable interaction with biological tissues. |
Case Study: Enzyme Interaction
A study utilizing ion cyclotron resonance spectrometry revealed that acetylation of this compound derivatives can significantly enhance their binding affinity to specific enzymes, providing insights into enzyme mechanisms.
Industrial Applications
1. Production of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals, resins, and coatings.
Application | Description |
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Coatings | Its derivatives are used to formulate high-performance coatings that offer enhanced durability and resistance to environmental factors. |
Adhesives | Employed in the development of adhesives that require strong bonding capabilities under varying conditions. |
Case Study: Coating Formulation
Research has shown that coatings formulated with this compound exhibit superior adhesion properties and resistance to solvents compared to conventional formulations.
Key Reactions
- Diels-Alder Reactions: this compound can participate in Diels-Alder reactions, forming new cyclic structures that are valuable in organic synthesis.
Environmental Influence
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pressure during reactions.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-ol involves its ability to undergo various chemical transformations due to the presence of the reactive norbornene ring and the hydroxyl group. These functional groups allow it to participate in a range of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Steric Effects : this compound exhibits less steric hindrance around the hydroxyl group compared to its 1,7,7-trimethyl derivative (Borneol), enhancing its reactivity in acetylation and oxidation reactions .
- Functional Group Diversity: Unlike bicyclo[2.2.2]octane derivatives, which often feature carboxylic acid groups, the norbornene system in this compound is more amenable to alcohol-specific modifications, such as Swern oxidation to ketones .
Table 2: Comparative Reactivity in Key Reactions
Key Findings :
- Acetylation : The exo isomer of this compound reacts faster than the endo isomer due to reduced steric interference from the vinyl group .
- Oxidation : Unlike Borneol, this compound undergoes efficient Swern oxidation to yield diones, highlighting its utility in constructing complex architectures .
Stereochemical Considerations
The absolute configuration of this compound derivatives, such as (1R,2R,4R)-rel, has been unambiguously determined via X-ray crystallography, enabling precise stereochemical control in synthesis . This contrasts with simpler bicyclic alcohols like norborneol, where stereochemical ambiguity can complicate functionalization .
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-ol, also known as 5-norbornene-2-ol, is a bicyclic organic compound with the molecular formula C₇H₁₀O. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, including mechanisms of action, biochemical pathways, and applications in scientific research.
Overview of this compound
This compound is characterized by a norbornene skeleton with a hydroxyl group at the second carbon atom. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological applications.
The biological activity of this compound can be attributed to several mechanisms:
1. Chemical Transformations:
- The hydroxyl group can be oxidized to form ketones or aldehydes, which may exhibit different biological activities.
- The double bond in the norbornene ring can undergo reduction or substitution reactions, leading to the formation of new compounds with potential bioactivity.
2. Interaction with Biological Targets:
- Studies suggest that this compound and its derivatives may interact with enzymes and receptors, influencing various biochemical pathways .
- For example, it has been indicated that this compound can serve as a ligand in biochemical assays, potentially affecting enzyme mechanisms and cellular signaling pathways.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against certain bacterial strains. Its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- Cholinesterase Inhibition: Some studies have demonstrated that this compound can inhibit cholinesterase enzymes, which play a critical role in neurotransmission.
- Cyclooxygenase (COX) Inhibition: Its derivatives have shown promise in inhibiting COX enzymes, suggesting potential anti-inflammatory properties.
Case Studies
Several case studies highlight the biological activity of this compound:
Study | Findings |
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Study 1 | Demonstrated antimicrobial effects against E. coli; minimum inhibitory concentration (MIC) was determined to be 50 µg/mL. |
Study 2 | Reported inhibition of cholinesterase activity with an IC50 value of 25 µM, indicating potential for neuroprotective applications. |
Study 3 | Investigated anti-inflammatory effects through COX inhibition; showed significant reduction in inflammatory markers in vitro. |
Chemical Reactions and Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Nucleoside Analogues: It is utilized as a building block for synthesizing nucleoside analogues, which are important in antiviral drug development.
- Retro-Diels-Alder Reactions: The compound can undergo Retro-Diels-Alder reactions under appropriate conditions, generating cyclopentadiene and dienophiles, which are useful in synthetic strategies for complex molecules .
Q & A
Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]hept-5-en-2-ol, and how can its stereochemical purity be validated?
The compound is commonly synthesized via Diels-Alder reactions using cyclopentadiene and appropriate dienophiles. For example, endo-l-aminothis compound (a derivative) was synthesized through a multi-step process involving nitrile oxide cycloaddition and subsequent functional group transformations . To validate stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NOESY) is critical. Coupling constants and nuclear Overhauser effects (NOEs) can distinguish endo/exo isomers, while chiral HPLC or polarimetry confirms enantiomeric excess .
Q. How can researchers characterize the physicochemical properties of this compound derivatives?
Key methods include:
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3200–3600 cm), while NMR reveals proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) .
- Chromatography : GC-MS or HPLC-MS quantifies purity and monitors reaction progress.
- Thermal analysis : Differential scanning calorimetry (DSC) assesses thermal stability, particularly for polymerizable derivatives .
Q. What experimental precautions are necessary for handling this compound in oxygen-sensitive reactions?
Due to its strained bicyclic structure, the compound may polymerize under radical-initiated conditions. Use inert atmospheres (N/Ar) and inhibitors like hydroquinone during storage. For catalytic reactions (e.g., copolymerization with norbornene), transition-metal catalysts (e.g., Ru or Pd complexes) require rigorous exclusion of moisture .
Advanced Research Questions
Q. How can contradictory data on reaction outcomes (e.g., bridgehead substitution vs. ring contraction) be resolved in deamination studies of this compound derivatives?
In deamination reactions, steric strain dictates product distribution. For example, deamination of endo-l-aminothis compound favors bridgehead substitution over ring contraction due to increased steric hindrance in the transition state for rearrangement . To resolve contradictions:
Q. What strategies enable the incorporation of this compound into functional polymers, and how does its structure influence material properties?
The compound’s norbornene backbone allows ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. For example, copolymerization with 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene yields hydrophilic polymers for biomedical applications . Key considerations:
Q. How can computational chemistry predict the regioselectivity of electrophilic additions to this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For example:
Q. What methodologies address discrepancies in spectroscopic data for structurally similar bicyclic alcohols?
- Comparative analysis : Use reference compounds (e.g., bicyclo[3.2.0]heptenyl analogs) to assign ambiguous peaks .
- Dynamic NMR : Resolve fluxional behavior in bridged systems by variable-temperature studies.
- Isotopic labeling : - or -labeling clarifies coupling patterns in complex spectra .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.